5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-3,3-dimethyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)8-5-7(6-13)3-4-9(8)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRHJRFNRKIETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)CO)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with formaldehyde and a suitable catalyst. One common method is the Mannich reaction, where the indole derivative reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product. The reaction conditions often include temperatures ranging from 25°C to 100°C and reaction times of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of high-pressure reactors and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one exhibits potential anticancer properties. Research has shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported that the compound effectively reduced cell viability in breast cancer cells through the activation of caspase pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It was found to protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the modulation of signaling pathways related to inflammation and apoptosis .
Photonic Materials
In material science, this compound has been explored for its application in photonic devices. Its unique optical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The compound's ability to emit light upon excitation makes it a candidate for further development in this field .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on phospholipase A2 (PLA2) enzymes. Inhibition of PLA2 is significant due to its role in various inflammatory processes. Studies reveal that this compound can effectively inhibit specific PLA2 isoforms, providing insights into potential therapeutic applications for inflammatory diseases .
Summary of Biological Activities
- Anticancer Study : A laboratory experiment demonstrated that treatment with this compound resulted in a significant decrease in proliferation rates of MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
- Neuroprotection Research : In vitro assays showed that the compound could mitigate oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells. The protective effect was attributed to the upregulation of antioxidant enzymes.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological processes. The indole ring structure allows the compound to interact with aromatic amino acids in proteins, influencing their function and activity.
Comparison with Similar Compounds
Structural and Functional Differences
5-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indol-2-one is more lipophilic, favoring membrane permeability but limiting solubility in polar solvents . Chloro-substituted derivatives (e.g., 5-chloro-3,3-dimethyl analog) exhibit greater electrophilicity, making them reactive intermediates in cross-coupling reactions .
Biological Activity
- Hydroxymethyl-substituted furan derivatives (e.g., 5-(hydroxymethyl)-2-furancarboxaldehyde) demonstrate antimicrobial and antifungal activity, suggesting the target compound may share similar bioactive properties .
- 5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one contains a conjugated system that could enable interactions with biological targets via π-π stacking .
Crystallographic and Synthetic Considerations Indolinones with hydrogen-bonding groups (e.g., -CH2OH, -NOH) often form stable crystalline structures, as observed in related compounds analyzed via SHELX and ORTEP software . General synthetic routes for indolinones involve condensation of ketones with amines or cyclization of substituted acryloyl derivatives, as described for analogs in .
Biological Activity
5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS No. 1368895-64-0) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiproliferative, and other pharmacological effects.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- Structural Characteristics : The compound features an indole core with a hydroxymethyl and dimethyl substitution, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity against Gram-positive bacteria, demonstrating significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Biofilm Inhibitory Concentration (MBIC) |
|---|---|---|
| MRSA | 15.625 - 62.5 μM | 62.216 - 124.432 μg/mL |
| Enterococcus spp. | 62.5 - 125 μM | 124.432 - 248.863 μg/mL |
The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, which are critical for bacterial growth and biofilm formation .
Antiproliferative Effects
Studies have also explored the antiproliferative effects of this compound on mammalian cells. Notably, it has been shown to induce significant cytotoxicity in various cancer cell lines by inhibiting topoisomerase II activity, leading to cell cycle arrest and apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro experiments demonstrated that treatment with this compound resulted in:
- IC50 Values : Ranging from 10 to 30 µM across different cancer cell lines.
- Mechanism : Induction of apoptosis via the mitochondrial pathway and activation of caspases.
Other Biological Activities
Beyond its antimicrobial and antiproliferative properties, the compound has shown potential in other areas:
- Antifungal Activity : Exhibited moderate antifungal effects against Candida species with MIC values ranging from 106.91 to 208.59 μM.
- Neuroprotective Effects : Preliminary studies suggest possible neuroprotective properties through antioxidant mechanisms, although further research is needed to confirm these findings.
Q & A
Q. What synthetic routes are most effective for preparing 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one, and how can regioselectivity be controlled?
- Methodological Answer : The compound can be synthesized via condensation reactions using phase transfer catalysts (PTCs) or reductocyclization strategies. For example, condensation of substituted indol-2-ones with chloroacetonitrile derivatives in the presence of chiral PTCs enables stereochemical control . Reductocyclization using agents like Vitride (sodium bis(2-methoxyethoxy)aluminum dihydride) further refines the product . Regioselectivity is influenced by steric and electronic effects of substituents; bulky groups at the 3,3-positions (e.g., dimethyl) favor specific pathways .
Q. How can X-ray crystallography and NMR spectroscopy be optimized for structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software (via the SHELX suite) is widely used for precise determination of bond lengths, angles, and stereochemistry . For NMR analysis, ¹H and ¹³C spectra should be acquired in deuterated DMSO or CDCl₃ to resolve signals from hydroxymethyl and dihydroindole moieties. Key structural markers include:
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Initial screening should include:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values <100 µg/mL indicating potential .
- Receptor Modulation : Cell-based luciferase reporter assays (e.g., progesterone receptor antagonism/agonism) at 1–10 µM concentrations .
Advanced Research Questions
Q. How do substituent modifications at the 3,3-positions influence functional switching (agonist vs. antagonist) in receptor binding?
- Methodological Answer : Substituent size and polarity critically modulate activity. For example:
Q. What computational strategies are recommended for predicting electronic properties and reactivity of this compound?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:
Q. How can multi-step synthesis be optimized to improve yield and purity in scaled-up production?
- Methodological Answer : Key optimizations include:
- Catalyst Screening : Chiral PTCs (e.g., cinchona alkaloids) improve enantiomeric excess (ee >90%) .
- Workflow Integration : One-pot, three-component reactions (e.g., azomethine ylide cycloaddition) reduce intermediates and increase atom economy (yield >75%) .
- Purification : Flash chromatography (silica gel, 4:1 hexane/ethyl acetate) followed by recrystallization (ethanol/water) achieves >98% purity .
Q. How should contradictory bioactivity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or compound purity. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
